Thermal Stability of 4-(Triphenylsilyl)dibenzothiophene vs. Unsubstituted Dibenzothiophene
The incorporation of a triphenylsilyl group at the 4-position of dibenzothiophene significantly elevates its melting point compared to the unsubstituted parent compound, a critical factor for film stability in OLED devices during operation and fabrication. The melting point of 4-(Triphenylsilyl)dibenzothiophene is reported as 196-198°C [1]. In contrast, the melting point of unsubstituted dibenzothiophene is 97-100°C [2]. This increase of approximately 100°C demonstrates a substantial improvement in thermal robustness.
| Evidence Dimension | Thermal stability (melting point) |
|---|---|
| Target Compound Data | 196-198°C |
| Comparator Or Baseline | Unsubstituted dibenzothiophene: 97-100°C |
| Quantified Difference | Increase of approximately 100°C (roughly double) |
| Conditions | Standard atmospheric pressure |
Why This Matters
Higher melting point correlates with increased glass transition temperature (Tg) and morphological stability, reducing the risk of film crystallization and device degradation under thermal stress, which is a key selection criterion for high-performance OLED materials.
- [1] Molaid. (n.d.). dibenzothiophen-4-yl-triphenyl-silane. Retrieved from https://www.molaid.com View Source
- [2] PubChem. (n.d.). Dibenzothiophene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Dibenzothiophene View Source
